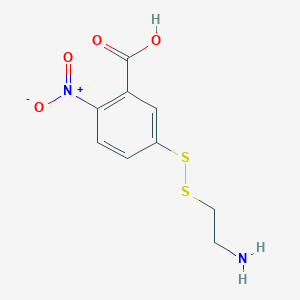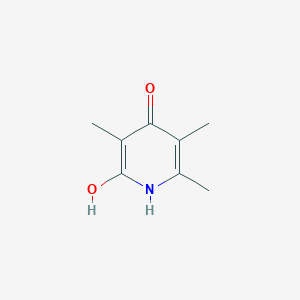
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one, also known as HTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HTP is a pyridoxine analog that has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which further enhances its antioxidant activity.
Biochemische Und Physiologische Effekte
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been shown to have several biochemical and physiological effects. In animal studies, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been shown to improve cognitive function and memory, reduce oxidative stress, and protect against neurotoxicity. 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has also been shown to enhance plant growth and increase crop yield by improving photosynthesis and nutrient uptake.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one is also relatively stable and can be stored for extended periods without degradation. However, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one is also sensitive to light and can degrade when exposed to UV radiation.
Zukünftige Richtungen
There are several future directions for research on 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one and its potential applications in medicine. Another area of interest is its potential as a food preservative, as further studies are needed to determine its effectiveness and safety for use in food products. Additionally, more research is needed to optimize the synthesis method of 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one and develop new methods for its application in various fields.
Synthesemethoden
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one can be synthesized by the reaction of 3,5,6-trimethylpyridin-2(1H)-one with hydroxylamine hydrochloride in the presence of a base. The reaction yields 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one as a white crystalline solid, which can be purified using recrystallization. The synthesis method of 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one is relatively simple and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been shown to have antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been studied for its ability to enhance plant growth and increase crop yield. In food science, 4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one has been investigated for its potential as a food preservative due to its antioxidant properties.
Eigenschaften
CAS-Nummer |
109371-16-6 |
|---|---|
Produktname |
4-Hydroxy-3,5,6-trimethylpyridin-2(1H)-one |
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
4-hydroxy-3,5,6-trimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-6(3)9-8(11)5(2)7(4)10/h1-3H3,(H2,9,10,11) |
InChI-Schlüssel |
DGFZETPZVVBGDX-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(NC(=C(C1=O)C)O)C |
SMILES |
CC1=C(NC(=O)C(=C1O)C)C |
Kanonische SMILES |
CC1=C(NC(=C(C1=O)C)O)C |
Synonyme |
2-hydroxy-3,5,6-trimethyl-1H-pyridin-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



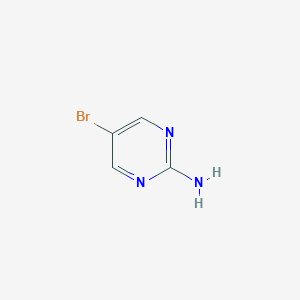
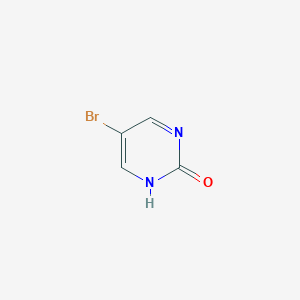
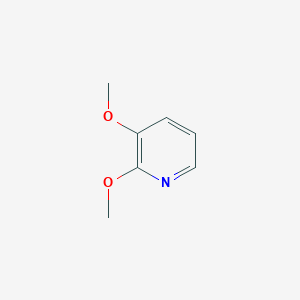
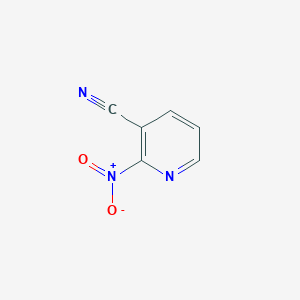
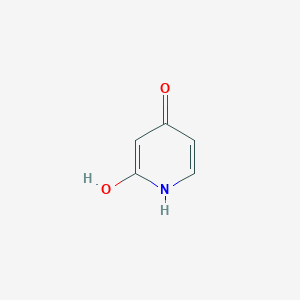
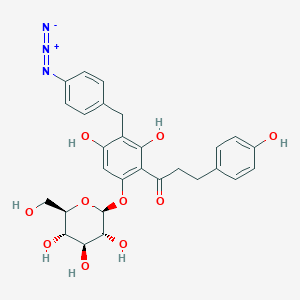
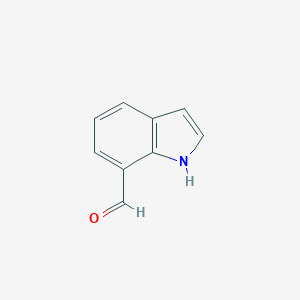
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
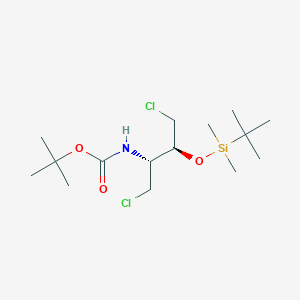
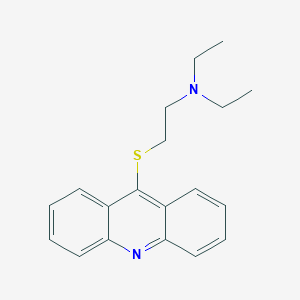
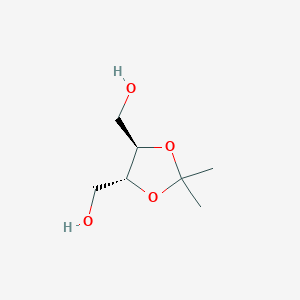
![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)
